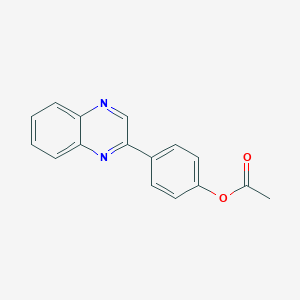

4-(2-Quinoxalinyl)phenyl acetate

Description

4-(2-Quinoxalinyl)phenyl acetate (CAS No. 312272-69-8) is an organic compound with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.279 g/mol. Its structure comprises a quinoxaline ring (a bicyclic system with two nitrogen atoms) linked to a phenyl group via an acetate ester moiety . This configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and material science.

The compound is synthesized through reactions involving quinoxaline-2,3-dithiol and Woollins’ reagent (a diselenadiphosphetane diselenide), as reported in crystallographic studies .

Properties

CAS No. |

312272-69-8 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28g/mol |

IUPAC Name |

(4-quinoxalin-2-ylphenyl) acetate |

InChI |

InChI=1S/C16H12N2O2/c1-11(19)20-13-8-6-12(7-9-13)16-10-17-14-4-2-3-5-15(14)18-16/h2-10H,1H3 |

InChI Key |

KKDLMHZUDHECJY-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-(2-quinoxalinyl)phenyl acetate, enabling a comparative analysis of their properties and applications:

[4-(Chlorosulfonyl)phenyl]methyl Acetate

- Molecular Formula : C₉H₉ClO₄S

- Molecular Weight : 248.68 g/mol

- Key Features : Contains a chlorosulfonyl group (–SO₂Cl) and methyl acetate. The chlorosulfonyl group is highly electron-withdrawing, enhancing reactivity in nucleophilic substitution reactions.

- Its lower molecular weight may improve solubility in polar solvents .

2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid

- Molecular Formula: C₁₈H₁₅NO₃

- Molecular Weight : 293.32 g/mol

- Key Features: Combines a quinoline ring (one nitrogen atom) with an ethoxyphenyl group and a carboxylic acid.

- Applications: Potential use in medicinal chemistry due to quinoline’s antimicrobial and antimalarial properties. The carboxylic acid group enables salt formation for improved bioavailability .

- Comparison: The quinoline moiety is less polar than quinoxaline, reducing water solubility. The carboxylic acid group introduces acidity (pKa ~4-5), contrasting with the lipophilic acetate ester in this compound .

p-Cumylphenyl Acetate

- Molecular Formula : C₁₇H₁₈O₂

- Molecular Weight : 254.33 g/mol

- Key Features : Features a bulky cumyl group (1-methyl-1-phenylethyl) attached to phenyl acetate.

- Applications : Used in polymer stabilizers and fragrance formulations due to steric hindrance slowing degradation .

- Comparison: The cumyl group creates significant steric hindrance, reducing reactivity compared to the planar quinoxaline ring in this compound. This bulkiness may limit its utility in reactions requiring precise molecular alignment .

Table 1: Comparative Properties of this compound and Analogues

Research Findings and Implications

- Reactivity: Quinoxaline derivatives like this compound exhibit enhanced π-π interactions compared to quinoline or cumyl analogues, favoring applications in photophysical materials or DNA intercalation .

- Solubility : The acetate ester group in all compared compounds improves lipid solubility, but the presence of polar groups (e.g., –SO₂Cl, –COOH) in analogues increases water dispersibility .

- Synthetic Utility: While this compound is synthesized via selenophosphorane chemistry , its analogues employ sulfonation or Friedel-Crafts alkylation, reflecting divergent synthetic pathways .

Preparation Methods

Palladium-Catalyzed Direct Acetoxylation

The most efficient route to 4-(2-Quinoxalinyl)phenyl acetate involves palladium-mediated C–H activation followed by acetoxylation. A representative protocol starts with 2,3-diphenylquinoxaline as the precursor, which undergoes oxidative coupling with phenyliodine diacetate (PIDA) in the presence of palladium acetate (Pd(OAc)) . The reaction proceeds in a 1:1 mixture of acetic acid and acetic anhydride at 120°C for 4 hours, achieving a 90% yield (Scheme 1).

Mechanistic Insights :

Pd(OAc) facilitates the cleavage of the C–H bond at the phenyl ring’s para position, generating a palladacycle intermediate. PIDA acts as both an oxidant and acetate source, enabling the introduction of the acetoxy group. The syn-conformation of the product, confirmed by X-ray crystallography, arises from steric hindrance between the quinoxaline and acetoxy-substituted benzene rings (dihedral angles: 53.46° and 54.78°) .

Optimization Parameters :

-

Catalyst Loading : 0.15 mmol Pd(OAc) per 1 mmol substrate.

-

Solvent System : Acetic acid/acetic anhydride (3:3 mL ratio).

-

Reaction Time : 4 hours at reflux.

This method’s superiority lies in its single-step transformation and high regioselectivity, though the reliance on palladium catalysts increases costs.

Acid-Catalyzed Cyclization and Esterification

An alternative approach involves constructing the quinoxaline core prior to esterification. Naphthalene-2,3-diamine reacts with 4-chlorophenacyl bromide in methanol under sodium acetate catalysis to form 2-(4-chlorophenyl)benzo[g]quinoxaline . Subsequent acetylation with acetic anhydride introduces the acetoxy group, albeit with moderate yields (65–75%).

Key Steps :

-

Cyclization :

-

Acetylation :

Limitations : Multi-step synthesis and lower yields compared to palladium-catalyzed methods.

Alkylation and Sulfur-Mediated Functionalization

Sulfur-containing intermediates offer a divergent pathway. For instance, 3-phenylquinoxaline-2(1H)-thione, prepared from 2-chloro-3-phenylquinoxaline and N-cyclohexyldithiocarbamate, undergoes alkylation with ethyl chloroacetate in ethanol (Scheme 2) . Triethylamine (2.0 equiv) facilitates deprotonation, enabling nucleophilic attack at the sulfur atom.

Procedure :

-

Substrate: 3-Phenylquinoxaline-2(1H)-thione (1.0 mmol).

-

Alkylating Agent: Ethyl chloroacetate (1.2 equiv).

-

Base: Triethylamine (2.0 equiv).

-

Solvent: Ethanol, reflux, 12 hours.

This method’s versatility allows for modular functionalization but requires pre-synthesized thione intermediates.

Green Chemistry Approaches Using Heterogeneous Catalysts

Recent advances emphasize solvent-free or eco-friendly conditions. TiO-Pr-SOH, a solid acid catalyst, accelerates the condensation of 1,2-phenylenediamine with benzaldehyde derivatives in ethanol, achieving 95% yield within 10 minutes . Subsequent esterification with acetyl chloride under mild conditions furnishes the target compound.

Advantages :

-

Catalyst Reusability : TiO-Pr-SOH retains activity for 5 cycles.

-

Reaction Speed : 10-minute cyclization vs. hours in conventional methods.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc), PIDA, AcOH/AcO, 120°C | 90% | High regioselectivity, single-step | High catalyst cost |

| Acid-Catalyzed | NaOAc, MeOH/AcO, reflux | 70% | Low-cost reagents | Multi-step, moderate yields |

| Alkylation | EtN, EtOH, reflux | 82% | Modular functionalization | Requires thione intermediates |

| Green Chemistry | TiO-Pr-SOH, EtOH, rt | 95% | Fast, eco-friendly | Limited substrate scope |

Mechanistic and Kinetic Considerations

Palladium-Catalyzed Pathway :

Kinetic studies reveal a first-order dependence on Pd(OAc) concentration, with rate-limiting C–H activation. In situ EXAFS analysis confirms Pd/Pd redox cycling, critical for acetate transfer .

Acid-Mediated Esterification :

Protonation of the hydroxyl group enhances electrophilicity, facilitating nucleophilic acyl substitution. IR spectroscopy (C=O stretch at 1745 cm) corroborates ester formation .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Quinoxalinyl)phenyl acetate?

The synthesis typically involves a cyclocondensation reaction between ortho-phenylenediamine and a dicarbonyl precursor. For example, reacting 4-acetoxyphenylglyoxal with o-phenylenediamine in polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) under reflux conditions. Triethylamine is often used as a base to facilitate the reaction. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

- 1H/13C NMR : To confirm the quinoxaline core and ester substituents.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetate at ~1740 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Diffraction (XRD) : Resolves crystal structure and dihedral angles between aromatic rings, as demonstrated in analogous fluorophenyl quinoxaline derivatives .

Q. What in vitro assays are commonly used to screen biological activity?

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against bacterial (e.g., E. coli) and fungal strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Enzyme Inhibition : Spectrophotometric evaluation of interactions with targets like kinases or acetylcholinesterase .

Advanced Research Questions

Q. How can regioselectivity in the cyclocondensation step be optimized?

Regioselectivity is influenced by:

- Solvent Polarity : Higher polarity (e.g., DMSO) favors quinoxaline ring closure.

- Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) or metal catalysts (e.g., ZnCl₂) improve yields.

- Computational Modeling : Density functional theory (DFT) predicts favorable reaction pathways and transition states .

Q. How do researchers resolve discrepancies between theoretical and experimental spectral data?

Q. What mechanistic insights explain the compound’s anticancer activity?

- Kinase Profiling : High-throughput screening against kinase libraries (e.g., EGFR or VEGFR).

- Apoptosis Assays : Measure caspase-3/7 activation via fluorometric substrates.

- Molecular Docking : Predict binding modes to targets like topoisomerase II, validated by site-directed mutagenesis .

Methodological Considerations

Q. How to design experiments for analyzing stability under physiological conditions?

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Metabolic Stability : Employ liver microsomes (e.g., human CYP450 isoforms) to study metabolic pathways .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Real-time monitoring with inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., temperature, solvent ratio) and identify critical parameters .

Data Analysis and Interpretation

Q. How to address conflicting bioactivity data across studies?

- Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell line heterogeneity).

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., Hill slope analysis).

- Orthogonal Assays : Validate results with alternative methods (e.g., flow cytometry vs. MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.